molecular formula C10H12BrNO3S B14813394 N-(3-Bromo-4-cyclopropoxyphenyl)methanesulfonamide

N-(3-Bromo-4-cyclopropoxyphenyl)methanesulfonamide

Cat. No.: B14813394
M. Wt: 306.18 g/mol
InChI Key: XIGRUYPFCHSLES-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-cyclopropoxyphenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in various fields, including medicine and agriculture

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4-cyclopropoxyphenyl)methanesulfonamide typically involves the amidation reaction. The process begins with the preparation of the starting materials, which include 3-bromo-4-cyclopropoxyphenylamine and methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-cyclopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation and reduction reactions can produce sulfonic acids or sulfinamides, respectively.

Scientific Research Applications

N-(3-Bromo-4-cyclopropoxyphenyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group in the compound can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl 4-bromo-3-methoxybenzamide
  • N-(3-Bromo-4-methylphenyl)methanesulfonamide
  • N-(4-bromo-3-cyanophenyl)methanesulfonamide

Uniqueness

N-(3-Bromo-4-cyclopropoxyphenyl)methanesulfonamide is unique due to its cyclopropoxy group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12BrNO3S

Molecular Weight

306.18 g/mol

IUPAC Name

N-(3-bromo-4-cyclopropyloxyphenyl)methanesulfonamide

InChI

InChI=1S/C10H12BrNO3S/c1-16(13,14)12-7-2-5-10(9(11)6-7)15-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3

InChI Key

XIGRUYPFCHSLES-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)OC2CC2)Br

Origin of Product

United States

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